molecular formula C17H25BN2O3 B14789743 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide

Cat. No.: B14789743
M. Wt: 316.2 g/mol
InChI Key: PCGJOIUBSIYPGH-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is an organic compound that features a boron-containing dioxaborolane group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide typically involves the following steps:

    Nucleophilic Substitution: The initial step involves the nucleophilic substitution reaction where a suitable nucleophile reacts with a halogenated precursor to introduce the dioxaborolane group.

    Amidation Reaction: The next step is the amidation reaction where the carboxylic acid derivative is converted into the corresponding amide using an amine source.

    Cyclobutane Formation: The final step involves the formation of the cyclobutane ring through a cyclization reaction.

The reaction conditions for these steps generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane group can form reversible covalent bonds with biomolecules, such as enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide is unique due to its combination of a cyclobutane ring and a boron-containing dioxaborolane group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H25BN2O3

Molecular Weight

316.2 g/mol

IUPAC Name

3-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]cyclobutane-1-carboxamide

InChI

InChI=1S/C17H25BN2O3/c1-11-8-12(9-11)15(21)20-13-6-7-19-14(10-13)18-22-16(2,3)17(4,5)23-18/h6-7,10-12H,8-9H2,1-5H3,(H,19,20,21)

InChI Key

PCGJOIUBSIYPGH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=CC(=C2)NC(=O)C3CC(C3)C

Origin of Product

United States

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